molecular formula C5H6O3 B563541 Glutaric Anhydride-1,5-13C2 CAS No. 1189419-18-8

Glutaric Anhydride-1,5-13C2

Cat. No.: B563541
CAS No.: 1189419-18-8
M. Wt: 116.085
InChI Key: VANNPISTIUFMLH-MQIHXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaric Anhydride-1,5-13C2 is a stable isotope of Glutaric Anhydride . It is a specialty product used for proteomics research . It is an isotope labelled compound of Glutaric Anhydride, which is a compound useful in organic synthesis .


Synthesis Analysis

The green synthesis of glutaric acid has been studied via joint test technology . Density functional theory calculations were used to verify the mechanism . Quantitative analysis of glutaric acid via infrared spectroscopy and HPLC was established .


Molecular Structure Analysis

The molecular formula of this compound is C313C2H6O3 and its molecular weight is 116.08 .


Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid remains controversial . The reaction mechanism has the following two pathways .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in Ether, Dimethyl Sulfoxide, and Methanol . It should be stored at -20° C .

Safety and Hazards

Glutaric Anhydride-1,5-13C2 should be handled with care. It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and drowsiness or dizziness . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2,6-13C2)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNPISTIUFMLH-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[13C](=O)O[13C](=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
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[Compound]
Name
Co(AA)2
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5 mL
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Yield
28%
Yield
11%

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